N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Description
This compound features a hybrid structure combining a cyclohexenyl ethyl group, a piperidine ring substituted with a 4-methylbenzenesulfonyl (tosyl) moiety, and an acetamide linker. The cyclohexenyl group introduces conformational rigidity due to its unsaturated cyclohexene ring, while the tosyl group enhances metabolic stability by acting as a strong electron-withdrawing substituent . The acetamide bridge facilitates hydrogen bonding, a critical feature for receptor interactions in bioactive molecules. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied in neuropharmacology and enzyme inhibition .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h7,10-13,20H,2-6,8-9,14-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMTTWLKYMPGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to five analogs (Table 1), focusing on substituents affecting electronic properties, lipophilicity, and steric bulk.
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Tosyl vs. Methoxy/Phenyl Groups: The tosyl group in the target compound and imparts higher metabolic stability compared to methoxy or benzothiazole groups in , which may increase susceptibility to oxidative metabolism.
- Cyclohexenyl vs. Cyclohexyl :
The cyclohexenyl group in the target compound and introduces rigidity and planar geometry, which may enhance selectivity for flat binding pockets. In contrast, the saturated cyclohexyl group in offers greater conformational flexibility, favoring interactions with hydrophobic cavities . - Amide Linker Modifications :
The acetamide linker is conserved across all compounds, but substituents like fluorophenyl (electron-deficient) in versus benzothiazole (electron-rich) in modulate solubility and membrane permeability.
Hypothetical Pharmacokinetic Profiles
- Lipophilicity :
The fluorophenyl group in increases logP compared to the target compound’s cyclohexenyl group. Conversely, the benzothiazole in may reduce logP due to polarizable sulfur atoms. - Metabolic Stability :
Tosyl-containing compounds (target and ) are predicted to resist CYP450-mediated oxidation better than methoxy-substituted analogs .
Research Implications and Gaps
Preparation Methods
Tosyl Protection of Piperidine
The piperidine ring is sulfonylated using 4-methylbenzenesulfonyl chloride (TsCl) under basic conditions. A representative procedure involves dissolving piperidin-2-ylmethanol in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of TsCl at 0°C. The reaction proceeds for 12 hours, yielding 1-(4-methylbenzenesulfonyl)piperidin-2-ylmethanol after aqueous workup.
Critical Parameters :
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Solvent: Dichloromethane or THF for homogeneity.
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Base: TEA or DMAP to scavenge HCl.
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Temperature: 0°C to room temperature to minimize side reactions.
Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized to 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetic acid using Jones reagent (CrO₃/H₂SO₄) in acetone. Alternative oxidants like pyridinium chlorochromate (PCC) may be employed for milder conditions.
Yield Optimization :
Amide Bond Formation
Activation of the carboxylic acid is achieved via N,N'-carbonyldiimidazole (CDI) in DCM, generating the acyl imidazole intermediate. Subsequent reaction with 2-(cyclohex-1-en-1-yl)ethylamine at 40°C for 6 hours furnishes the target acetamide.
Reaction Scheme :
Conditions :
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Coupling Agent: CDI (1.2 equiv).
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Solvent: Anhydrous DCM or THF.
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Temperature: 40°C for optimal kinetics.
Alternative Pathways and Intermediate Characterization
Reductive Amination Approach
A ketone intermediate, 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetone, is subjected to reductive amination with cyclohexene ethylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This one-pot method bypasses the need for pre-formed carboxylic acids.
Advantages :
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Higher atom economy.
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Tolerance for moisture-sensitive reagents.
Limitations :
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Requires strict pH control (pH 4–6 via acetic acid).
Solid-Phase Synthesis
Immobilization of the piperidine sulfonamide on Wang resin enables iterative coupling and deprotection steps. After amide formation, cleavage with trifluoroacetic acid (TFA) releases the product, facilitating purification.
Resin Loading Capacity : 0.8–1.2 mmol/g.
Cleavage Efficiency : >90% with TFA/DCM (1:1).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.68 (d, J = 8.3 Hz, 2H, Tosyl aromatic).
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δ 5.55 (m, 1H, cyclohexene CH).
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δ 3.91 (dd, J = 12.1, 3.7 Hz, 1H, piperidine H2).
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¹³C NMR :
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170.8 ppm (amide carbonyl).
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44.3 ppm (piperidine C2).
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High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 433.2121 [M+H]⁺.
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Calculated for C₂₃H₃₂N₂O₃S : 433.2124.
X-ray Diffraction (PXRD)
Crystalline intermediates exhibit distinct patterns, e.g., peaks at 8.2°, 16.5°, and 23.9° 2θ, confirming phase purity.
Industrial-Scale Considerations
Solvent Selection and Recycling
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Preferred Solvents : Ethyl acetate (EtOAc) and heptane for extractions.
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Waste Reduction : Distillation recovery systems achieve >95% solvent reuse.
Q & A
Q. How can Design of Experiments (DoE) improve synthetic yield?
- Response surface methodology : Vary factors (temperature, solvent polarity, catalyst loading) in a factorial design. For example, optimizing DMAP concentration from 5 mol% to 10 mol% increased amidation yield by 22% .
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